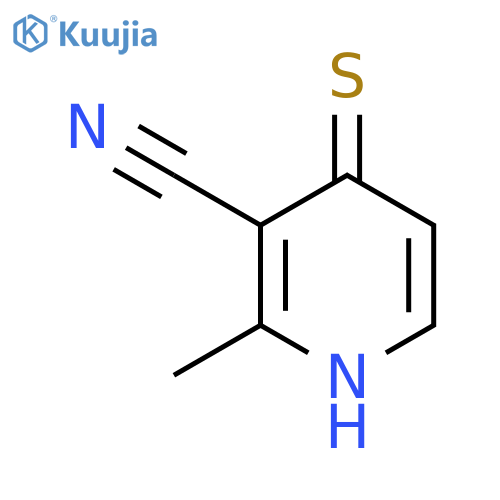Cas no 1807254-95-0 (4-Mercapto-2-methylnicotinonitrile)

1807254-95-0 structure
商品名:4-Mercapto-2-methylnicotinonitrile
CAS番号:1807254-95-0
MF:C7H6N2S
メガワット:150.200939655304
CID:4904162
4-Mercapto-2-methylnicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Mercapto-2-methylnicotinonitrile
-
- インチ: 1S/C7H6N2S/c1-5-6(4-8)7(10)2-3-9-5/h2-3H,1H3,(H,9,10)
- InChIKey: VVGRHDBXLPONCL-UHFFFAOYSA-N
- ほほえんだ: S=C1C=CNC(C)=C1C#N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 277
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 1
4-Mercapto-2-methylnicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008239-1g |
4-Mercapto-2-methylnicotinonitrile |
1807254-95-0 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
| Alichem | A029008239-250mg |
4-Mercapto-2-methylnicotinonitrile |
1807254-95-0 | 95% | 250mg |
$1,019.20 | 2022-03-31 |
4-Mercapto-2-methylnicotinonitrile 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1807254-95-0 (4-Mercapto-2-methylnicotinonitrile) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量